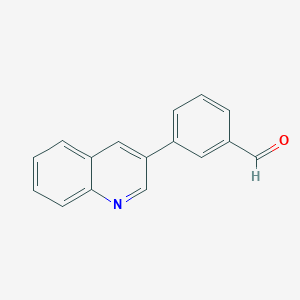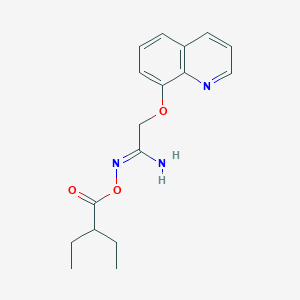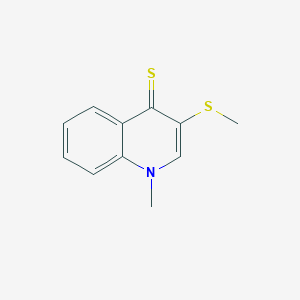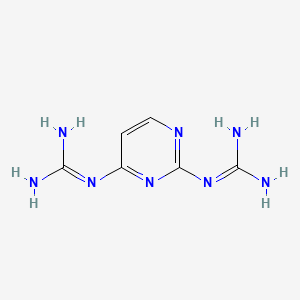
Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) is an organic compound characterized by the presence of a furan ring substituted with two N-methylbenzamide groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) typically involves the reaction of furan-2,5-dicarboxylic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with N-methylaniline to form the desired bisamide compound.
Industrial Production Methods
Industrial production of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the N-methylbenzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Halogenated or nitrated N-methylbenzamide derivatives.
Scientific Research Applications
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and N-methylbenzamide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzenecarboximidamide)
- 4,4’-(Furan-2,5-diyl)bis(N-ethylbenzimidamide)
- 4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide)
Uniqueness
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) is unique due to its specific substitution pattern and the presence of N-methylbenzamide groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
199918-98-4 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-methyl-4-[5-[4-(methylcarbamoyl)phenyl]furan-2-yl]benzamide |
InChI |
InChI=1S/C20H18N2O3/c1-21-19(23)15-7-3-13(4-8-15)17-11-12-18(25-17)14-5-9-16(10-6-14)20(24)22-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
UIRIOKJACFMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
